4-(Pyridin-4-yl)phthalazin-1-amine
Description
Overview of Phthalazine (B143731) Heterocycles in Medicinal Chemistry Research
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. nih.govresearchgate.net The phthalazine scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, serves as a versatile structural motif in the design of novel therapeutic agents. nih.govmdpi.com This is attributed to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. researchgate.net Researchers have successfully synthesized numerous phthalazine derivatives demonstrating potent biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govosf.io The structural versatility of the phthalazine core allows for a variety of chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activity. jocpr.com
Historical Context and Evolution of Phthalazine-Based Chemical Probes and Ligands
The journey of phthalazine derivatives in medicinal chemistry is marked by the development of several key compounds that have paved the way for current research. Historically, the synthesis of the parent phthalazine molecule laid the groundwork for exploring its chemical space. wikipedia.org Over the years, chemists have developed various synthetic methodologies to introduce diverse functional groups onto the phthalazine scaffold, leading to the creation of extensive compound libraries. jocpr.com This has facilitated the discovery of potent and selective ligands for various biological targets. For instance, the development of early phthalazine-based compounds as antihypertensive agents highlighted the therapeutic potential of this heterocyclic system. nih.gov More recently, the focus has shifted towards their application as anticancer agents, with several derivatives showing promising activity against various cancer cell lines. ekb.eg The evolution of analytical techniques has further propelled the development of phthalazine-based chemical probes for studying biological processes. osf.io
Identification of 4-(Pyridin-4-yl)phthalazin-1-amine as a Subject of Academic Inquiry
Within the vast family of phthalazine derivatives, this compound has emerged as a compound of particular interest for academic and industrial research. Its structure, featuring a pyridine (B92270) ring attached to the 4-position of the phthalazin-1-amine core, presents a unique combination of chemical features that are attractive for drug design. The pyridine moiety can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. The phthalazin-1-amine scaffold itself provides a rigid platform for the precise spatial arrangement of these interacting groups. A notable example of a structurally related compound is Vatalanib, N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine, an antiangiogenic agent that has been investigated for the treatment of solid tumors. mdpi.combldpharm.com
Current Research Landscape and Unmet Research Needs Pertaining to Phthalazin-1-amine Scaffolds
The current research landscape for phthalazin-1-amine scaffolds is vibrant and expanding. A significant area of investigation is their role as kinase inhibitors, particularly in the context of cancer therapy. ekb.eg Many phthalazine derivatives have been designed and synthesized to target specific kinases involved in cancer cell proliferation and survival. nih.gov Furthermore, their potential as anti-inflammatory and neuroprotective agents is also being explored. researchgate.net Despite the progress, there remain unmet research needs. There is a continuous demand for the development of more potent and selective phthalazin-1-amine derivatives with improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of next-generation compounds. nih.gov Additionally, exploring novel synthetic routes to access structurally diverse phthalazin-1-amine analogs is an ongoing endeavor. nih.gov
Scope and Objectives of Focused Academic Investigations on this compound
Focused academic investigations on this compound aim to thoroughly characterize its chemical and biological properties. The primary objectives include the development of efficient and scalable synthetic methods for its preparation. google.com A key focus is on elucidating its mechanism of action by identifying its biological targets. This involves a range of in vitro and in vivo studies to assess its pharmacological activity. Furthermore, researchers are actively engaged in designing and synthesizing analogs of this compound to establish a comprehensive SAR profile. This knowledge will be instrumental in optimizing its structure to enhance potency, selectivity, and drug-like properties. The ultimate goal is to evaluate its potential as a lead compound for the development of new therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
139328-94-2 |
|---|---|
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-pyridin-4-ylphthalazin-1-amine |
InChI |
InChI=1S/C13H10N4/c14-13-11-4-2-1-3-10(11)12(16-17-13)9-5-7-15-8-6-9/h1-8H,(H2,14,17) |
InChI Key |
SAKLLKZAPAPVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2N)C3=CC=NC=C3 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 4 Pyridin 4 Yl Phthalazin 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phthalazine (B143731) and pyridine (B92270) rings, as well as the amine protons. The protons on the pyridine ring in the 4-substituted pattern typically appear as two sets of doublets in the downfield region (δ 8.5-9.0 and δ 7.5-8.0 ppm). The protons on the benzene (B151609) ring of the phthalazine moiety would likely resonate as a complex multiplet between δ 7.8 and δ 8.5 ppm. The amine (NH₂) protons would give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Aromatic carbons would appear in the region of δ 110-160 ppm. The carbon atoms of the pyridine ring are expected around δ 150 ppm (C2, C6) and δ 121 ppm (C3, C5), with the carbon attached to the phthalazine ring (C4) appearing at a different shift. The carbons of the phthalazine system would also show a series of signals in the aromatic region, with the carbon bearing the amino group (C1) and the carbon attached to the pyridine ring (C4) being key identifiers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Pyridin-4-yl)phthalazin-1-amine Note: These are predicted values based on analogous structures and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-2', H-6' | 8.7-8.9 (d) | 150-152 |
| Pyridine H-3', H-5' | 7.8-8.0 (d) | 121-123 |
| Phthalazine H-5 | 8.2-8.4 (m) | 128-130 |
| Phthalazine H-6, H-7 | 7.8-8.1 (m) | 125-128 |
| Phthalazine H-8 | 8.4-8.6 (m) | 132-134 |
| Amine NH₂ | 5.0-7.0 (br s) | - |
| Phthalazine C-1 | - | 158-160 |
| Phthalazine C-4 | - | 155-157 |
| Phthalazine C-4a, C-8a | - | 120-135 |
| Pyridine C-1' | - | 145-147 |
The this compound molecule can potentially exist in different tautomeric forms, primarily involving the amine group and the phthalazine ring nitrogen. The principal tautomer is the amine form, but it could theoretically exist in equilibrium with its imine tautomer, 4-(pyridin-4-yl)-2H-phthalazin-1-imine. The position of this equilibrium is influenced by the solvent, temperature, and pH. Detailed NMR studies, particularly in different solvents and at varying temperatures, would be necessary to investigate the presence and relative populations of these tautomers. The amino form is generally expected to be the predominant species in most conditions.
Conformational isomerism in this compound would primarily relate to the rotational barrier around the single bond connecting the pyridine and phthalazine rings. The planarity of the molecule and potential steric hindrance between the rings would determine the preferred conformation. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons on the two different ring systems, helping to define the molecule's preferred three-dimensional shape in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₃H₁₀N₄), the expected exact mass is approximately 222.09 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
The fragmentation pattern in electron impact (EI) mass spectrometry would likely involve the characteristic cleavage of the heterocyclic rings. The initial fragmentation could involve the loss of small, stable molecules like HCN or N₂. The bond between the pyridine and phthalazine rings could also cleave, leading to fragments corresponding to the pyridyl cation (m/z 78) and the phthalazin-1-amine radical cation or related fragments. The study of fragmentation patterns of related phthalazine-1,4-dione derivatives shows characteristic losses of CO and N₂ molecules, which can provide a basis for interpreting the spectrum of the target compound. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄ |
| Molecular Weight | 222.25 g/mol |
| Molecular Ion [M]⁺ | m/z 222 |
| Key Fragments | Pyridyl cation (m/z 78), Phthalazine-related fragments |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the phthalazine and pyridine rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The coordination of a pyridine ring to a metal, for instance, is known to cause shifts in bands in the 600-800 cm⁻¹ range, and similar effects might be seen upon substitution. researchgate.net The N-H bending vibration of the amine group would likely be found around 1600 cm⁻¹.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Aromatic Rings | C-H Stretch | 3000-3100 |
| Aromatic Rings | C=C and C=N Stretch | 1400-1650 |
| Primary Amine | N-H Bend | ~1600 |
| Aromatic Rings | C-H Out-of-plane Bend | 700-900 |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not available in the searched literature, analysis of related structures allows for predictions of its likely solid-state characteristics. For instance, the crystal structure of a related chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was determined to be in the monoclinic system with the P2₁/c space group. mdpi.com It is plausible that this compound would also crystallize in a common space group such as P2₁/c or P-1.
The crystal packing of this compound would be dominated by a network of intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and the nitrogen atoms of the pyridine and phthalazine rings are hydrogen bond acceptors. Therefore, strong N-H···N hydrogen bonds are expected to be a key feature in the crystal lattice, potentially forming dimers or extended chains. In the crystal structure of 4-amino-1-(4-methyl-benzyl)pyridinium bromide, N-H···Br hydrogen bonds lead to the formation of centrosymmetric tetramer-like units. researchgate.net Similar motifs, with N-H···N bonds, could be present in the crystal structure of the target compound.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD measures this difference in the UV-visible range during electronic transitions. These techniques are powerful for determining the absolute configuration and solution-state conformation of chiral compounds. researchgate.netrsc.org
For this compound itself, being achiral, it would not exhibit a VCD or ECD spectrum. However, if a chiral center were introduced into the molecule, for example by substitution with a chiral group, the resulting derivative would be optically active and could be studied by these methods. The VCD spectrum would be particularly sensitive to the three-dimensional arrangement of the atoms around the chiral center and how this chirality is expressed in the vibrational modes of the entire molecule. dtu.dknih.gov Theoretical calculations using density functional theory (DFT) would be essential to simulate the VCD and ECD spectra of the different possible enantiomers and conformers, allowing for the assignment of the absolute configuration by comparing the calculated spectra with the experimental ones.
Advanced Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, GC-MS)
The assessment of purity and the separation of potential isomers of this compound are critical for its characterization and use in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for these purposes. This section details the application of these methods in the analysis of this specific phthalazinamine derivative.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity profiling of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any impurities.
A suitable RP-HPLC method would employ a C18 column, which is effective for separating aromatic and moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, to ensure good peak shape for the basic pyridine and amine moieties) and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comsielc.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with a range of polarities.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic systems like this is often in the range of 254-320 nm. thermofisher.com For enhanced sensitivity and selectivity, especially for identifying unknown impurities, a mass spectrometer can be coupled with the HPLC system (LC-MS). helixchrom.com
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Illustrative HPLC Method Parameters for Purity Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration to 10% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 280 nm |
Hypothetical Purity Data from a Synthesized Batch:
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Unknown Impurity 1 |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 12.1 | 0.25 | Unknown Impurity 2 |
| 4 | 15.8 | 0.10 | Starting Material |
Isomeric Separation by Chiral HPLC
Positional isomers of this compound, such as those with the pyridine ring at a different position on the phthalazine core, could be separated using the HPLC method described above due to differences in their polarity. However, if the synthesis could potentially lead to chiral isomers (atropisomers), a specialized chiral HPLC method would be necessary. Chiral stationary phases (CSPs) based on polysaccharide derivatives, like cellulose (B213188) or amylose, are often effective for separating enantiomers of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net
The mobile phase for chiral separations can be either normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water), often with acidic or basic additives to improve peak shape and resolution. nih.gov
Example Chiral HPLC Method for Isomeric Separation:
| Parameter | Condition |
| Column | Chiralpak IA (amylose-based CSP), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC-MS is excellent for detecting and identifying volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight starting materials. researchgate.netwiley.com
For the analysis, a headspace or direct injection of a solution of the compound in a suitable solvent would be made into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A common column for this type of analysis is a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane. mdpi.com The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a "fingerprint" for identification.
Typical GC-MS Parameters for Volatile Impurity Profiling:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 50 °C for 2 min, then ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
The combination of these advanced chromatographic techniques provides a comprehensive profile of the purity and isomeric composition of this compound, ensuring its quality and suitability for further applications.
Computational Chemistry and Molecular Modeling Investigations of 4 Pyridin 4 Yl Phthalazin 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the optimized geometry, electronic charge distribution, and spectroscopic properties of molecules. For 4-(Pyridin-4-yl)phthalazin-1-amine, DFT calculations would provide the most stable three-dimensional structure by minimizing the energy of the system.
These calculations can reveal critical information such as bond lengths, bond angles, and dihedral angles. Furthermore, Mulliken population analysis, a feature of DFT studies, can determine the partial atomic charges on each atom. bhu.ac.in This is crucial for understanding the electrostatic potential and identifying sites prone to electrostatic interactions. For instance, the nitrogen atoms in the pyridine (B92270) and phthalazine (B143731) rings are expected to carry negative charges, making them potential hydrogen bond acceptors, while the amine hydrogens would carry positive charges, acting as hydrogen bond donors. bhu.ac.in
Table 1: Representative Predicted DFT Data for this compound Note: This table is illustrative, based on typical values for similar heterocyclic systems, as specific published data for this compound is unavailable.
| Parameter | Predicted Value | Significance |
| Total Dipole Moment | ~3-5 Debye | Indicates overall molecular polarity and potential for dipole-dipole interactions. bhu.ac.in |
| Mulliken Charge on Pyridine N | Negative | Suggests a site for electrophilic attack or hydrogen bond acceptance. |
| Mulliken Charge on Amine N | Negative | Indicates nucleophilic character and a likely hydrogen bond acceptor site. |
| Mulliken Charge on Amine H | Positive | Identifies these as primary hydrogen bond donor sites. |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net
The HOMO represents the ability to donate an electron, and its location highlights the most probable sites for electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, indicating likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bhu.ac.in For this compound, the HOMO is likely distributed across the electron-rich phthalazin-amine portion, while the LUMO may be concentrated on the pyridine and phthalazine ring systems.
Table 2: Representative FMO Analysis Data Note: This table is illustrative, based on typical values for similar heterocyclic systems.
| Orbital | Energy Level (eV) | Implication |
| HOMO | ~ -6.0 eV | Characterizes the molecule's electron-donating capability. |
| LUMO | ~ -1.5 eV | Characterizes the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.5 eV | A significant gap suggests good kinetic stability under normal conditions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. dntb.gov.ua MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions in a simulated environment, such as in water or bound to a protein. rsc.org
For this compound, MD simulations would be crucial for understanding the rotational freedom around the single bond connecting the pyridine and phthalazine rings. This flexibility determines the range of conformations the molecule can adopt, which is critical for its ability to fit into a biological target's binding site. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov A stable interaction over tens to hundreds of nanoseconds of simulation time lends confidence to the predicted binding mode. irbbarcelona.orgnih.gov Although no specific MD studies on this compound have been published, the methodology is standard for evaluating potential drug candidates.
Molecular Docking Studies for Putative Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is most frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and the specific nature of the interactions.
The phthalazine scaffold is present in numerous compounds designed as kinase inhibitors. nih.govnih.gov A prominent example is Vatalanib, a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov Given the structural similarity, it is highly probable that this compound also targets protein kinases.
Docking algorithms score different binding poses to estimate the binding affinity. This score, often expressed in kcal/mol, or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀), helps prioritize compounds for further testing. Phthalazine derivatives have shown potent inhibitory activity against VEGFR-2. nih.gov For instance, the closely related compound Vatalanib binds to VEGFR1 and VEGFR2 with nanomolar affinity. bindingdb.org Docking this compound into the ATP-binding site of kinases like VEGFR2 would be a logical first step to assess its potential as an inhibitor.
Table 3: Binding Affinity of Vatalanib, a Close Analog of this compound
| Target Protein | Ligand | Affinity Measurement | Value | Reference |
| VEGFR1 (Human) | Vatalanib | IC₅₀ | 140 nM | bindingdb.org |
| VEGFR2 (Human) | Vatalanib | IC₅₀ | 21 nM | bindingdb.org |
Beyond predicting binding affinity, molecular docking reveals the network of non-covalent interactions that stabilize the ligand-protein complex. For kinase inhibitors, these interactions typically involve:
Hydrogen Bonds: Often formed with residues in the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. For VEGFR2, this involves residues like Cysteine 919. The amine group and pyridine nitrogen of this compound are prime candidates for forming such hydrogen bonds.
Hydrophobic Interactions: The aromatic phthalazine and pyridine rings are expected to form favorable hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. mdpi.com
Electrostatic Interactions: Interactions between charged residues (like Aspartate 1046 in VEGFR2's DFG motif) and partially charged atoms on the ligand further anchor the molecule in the active site. nih.gov
Analysis of these interactions is critical for structure-based drug design, guiding modifications to the ligand to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Phthalazin-1-amine Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in publicly available research, the principles and methodologies are widely applied to phthalazine analogs, particularly in the context of their anticancer and enzyme-inhibitory activities.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for phthalazin-1-amine analogs typically involves the curation of a dataset of compounds with experimentally determined biological activities, such as IC50 values against a particular target. For phthalazine derivatives, a common target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govnih.gov The process involves the calculation of a wide array of molecular descriptors for each analog, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.
Subsequent statistical analysis, often employing techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), is used to derive a mathematical equation that links a subset of these descriptors to the observed biological activity. nih.gov For instance, a hypothetical QSAR model for a series of phthalazine analogs might take the form:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where the descriptors could represent properties such as molecular weight, logP (lipophilicity), dipole moment, or the energy of the Highest Occupied Molecular Orbital (HOMO). walisongo.ac.id Such models, once validated, can be used to predict the biological activity of novel, unsynthesized phthalazin-1-amine analogs, thereby prioritizing the most promising candidates for synthesis and further testing. QSAR analyses on related heterocyclic kinase inhibitors have pointed to lipophilicity being a key driver of improved biological activity. nih.gov
Table 1: Representative Molecular Descriptors Used in QSAR Modeling
| Descriptor Category | Example Descriptors | Significance |
| Constitutional | Molecular Weight, Atom Count | Basic molecular properties |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and connectivity |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to molecular size and shape |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Describes electronic properties and reactivity |
| Physicochemical | LogP, Molar Refractivity | Relates to solubility and polarizability |
This table is a representative example of descriptors used in QSAR studies and is not based on a specific study of this compound.
Pharmacophore Generation and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For phthalazin-1-amine analogs targeting protein kinases like VEGFR-2, the pharmacophore typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids. nih.govnih.gov
The general pharmacophoric features for VEGFR-2 inhibitors often include:
A heterocyclic core that occupies the ATP binding site.
Hydrogen bond acceptors and donors that interact with key amino acid residues in the hinge region of the kinase, such as Cys919.
A hydrophobic moiety that fits into a nearby allosteric pocket. nih.gov
Once a pharmacophore model is generated and validated using a set of known active and inactive compounds, it can be employed as a 3D query in virtual screening campaigns. This involves searching large chemical databases for novel compounds that match the pharmacophoric features. This approach allows for the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity, thus accelerating the discovery of new lead compounds.
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties using In Silico Methods (excluding toxicity profiles)
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities before significant resources are invested in its development. Various computational models and software are available to predict these properties for compounds like this compound and its analogs.
These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. In silico studies on various phthalazine derivatives have shown that they can be designed to exhibit favorable ADMET profiles. rsc.orgnih.gov
Table 2: Predicted ADMET Properties for a Representative Phthalazine Analog
| Property | Predicted Value/Range | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 1-3 | Optimal balance of solubility and permeability |
| Hydrogen Bond Donors | 1-3 | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3-6 | Adherence to Lipinski's Rule of Five |
| Polar Surface Area (PSA) | 60-90 Ų | Influences membrane permeability |
| Human Intestinal Absorption | > 80% | Prediction of good oral absorption |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates potential for CNS or peripheral action |
| CYP450 Inhibition | Non-inhibitor of major isoforms | Lower potential for drug-drug interactions |
This table presents hypothetical data for a representative phthalazine analog based on typical in silico predictions found in the literature for this class of compounds. researchgate.netsciencescholar.us It does not represent experimentally verified data for this compound.
Investigation of Biological Activities and Molecular Mechanisms of 4 Pyridin 4 Yl Phthalazin 1 Amine Preclinical Research
Enzyme and Receptor Targeting Studies
Preclinical investigations have largely focused on substituted derivatives of the phthalazine (B143731) core to explore their potential as inhibitors of various enzymes and receptors.
The phthalazine and phthalazinone structures are recognized as important scaffolds in the development of kinase inhibitors. Numerous studies have synthesized and evaluated complex derivatives for their inhibitory activity against key kinases involved in cell division and angiogenesis, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). However, specific biochemical assay data for 4-(Pyridin-4-yl)phthalazin-1-amine is not available in the reviewed literature.
While direct IC50 values for this compound are not documented, research on related compounds highlights the potential of this chemical class. For instance, a series of novel 4-substituted phthalazinones were synthesized and evaluated as Aurora B kinase inhibitors. The derivative 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) showed moderate Aurora B inhibitory activity with an IC50 value of 142 nM. nih.gov This compound demonstrated anti-proliferative effects against the HCT116 human colon cancer cell line with an IC50 of 4.35 µM. nih.gov
Another study on Aurora kinase inhibitors identified N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) as a highly selective and potent inhibitor of Aurora kinases. acs.org Similarly, optimization of a pyridinyl-pyrimidine hit led to the development of phthalazine derivatives like 4-(4-fluorophenyl)-N-(4-(3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yloxy)phenyl)phthalazin-1-amine , which maintained potent inhibition of Aurora kinases A and B. nih.gov
In the context of VEGFR-2 inhibition, studies have focused on N-substituted-4-phenylphthalazin-1-amine derivatives, which are structurally different from the subject compound. These investigations have not provided data for this compound. capes.gov.brnih.gov
Table 1: IC50 Values for Representative Phthalazine/Phthalazinone Derivatives Against Target Kinases
| Compound Name | Target Kinase | IC50 (nM) |
|---|
This table presents data for derivatives of the phthalazine scaffold to illustrate the activity of the general chemical class, as no direct data for this compound was found.
Detailed mechanistic studies on how this compound inhibits target enzymes are not available. However, molecular docking studies on related phthalazinone derivatives suggest a potential binding mode. For the Aurora B inhibitor 17b , docking simulations indicated that it could form key hydrogen bonds with amino acid residues Ala173, Glu171, and Glu177 within the kinase's active site. nih.gov This type of interaction within the ATP-binding pocket is characteristic of competitive enzyme inhibition.
No studies were identified that specifically investigate the activity of this compound as an adenosine (B11128) receptor antagonist. Research into adenosine receptor antagonists has typically involved different heterocyclic scaffolds, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]pyrimidines. nih.govnih.govmonash.edu
The phthalazinone scaffold has been explored for its potential as an α-adrenoceptor antagonist. Novel 4-(4-bromophenyl)phthalazine derivatives linked to an N-substituted piperazine (B1678402) were designed and synthesized, with several compounds showing significant α-blocking activity. nih.gov Other research has also focused on pyridazinone and phthalazinone derivatives as having effects on α-receptors. dntb.gov.uanih.gov However, none of these studies evaluated this compound.
Kinase Inhibition Profiling (e.g., VEGFR-2, Aurora Kinases)
Cellular Pathway Modulation
Information regarding the modulation of specific cellular pathways by this compound is not available in the reviewed scientific literature. Studies on related, more complex phthalazinone derivatives have shown that inhibition of targets like Aurora B kinase can lead to cell cycle arrest in the G2/M phase and induce apoptosis by modulating the expression of proteins such as CyclinB1, Cdc2, BAD, and Bax. nih.gov
Cell Cycle Regulation in Preclinical Cell Lines
The progression of the cell cycle is a critical process for cell growth and proliferation, and its dysregulation is a hallmark of cancer. Certain phthalazine derivatives have been shown to interfere with this process, leading to cell cycle arrest. For instance, a phthalazine derivative, compound 4b, was observed to cause cell growth arrest in the G2-M phase in MCF-7 cancer cells. semanticscholar.org The accumulation of cells in this phase increased significantly, from 13.2% in control cells to a much higher percentage in treated cells, indicating a disruption of the mitotic process. semanticscholar.org Similarly, other related heterocyclic compounds, such as novel quinazolinone derivatives, have also been found to impair cell proliferation by inducing cell cycle arrest at the G2/M phase in HepG-2 cells. bue.edu.eg In contrast, some 4-aminoquinazoline derivatives have been reported to cause G1 cell cycle arrest by inhibiting PI3K signaling. nih.gov
Induction of Apoptosis in Cellular Models
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability to induce apoptosis is a key characteristic of many anticancer agents. Studies on phthalazine derivatives have demonstrated their potential to trigger this process.
Newly synthesized phthalazine derivatives, including parent compounds (H1-2) and their copper (C1-2) and platinum (P1-2) complexes, were found to be effective in inducing apoptosis in human breast cancer cell lines, with MDA-MB-231 cells showing greater sensitivity. nih.govresearchgate.net Another phthalazine derivative, compound 4b, was shown to induce early apoptosis in MCF-7 cells by more than 25-fold compared to the control. semanticscholar.org The mechanism of action for some derivatives has been linked to the modulation of key apoptotic proteins. For example, studies on certain quinazolinone derivatives revealed a significant increase in early apoptosis, which was associated with the downregulation of two inhibitors of apoptosis proteins (IAPs), Survivin and XIAP. bue.edu.eg Furthermore, the cytotoxic effects of some novel indole (B1671886) derivatives containing a pyridine (B92270) moiety have been associated with the induction of Nur77-dependent apoptosis. nih.gov
Effects on Cellular Proliferation (e.g., MTT assay)
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. nih.govspringernature.commdpi.com This assay has been instrumental in evaluating the cytotoxic potential of various phthalazine analogs against different cancer cell lines.
Research has shown that phthalazinone derivatives exhibit cytotoxicity towards various cancer cell lines, including HT-29 (human colon adenocarcinoma), PC-3 (human prostate cancer), and MCF-7 (human breast cancer). researchgate.netmdpi.com The inhibitory concentrations (IC50) for these compounds varied, indicating a range of potencies. For example, specific phthalazine derivatives demonstrated IC50 values ranging from 0.06 µM to 0.88 µM against MCF-7 and HepG2 cancer cell lines. semanticscholar.org
Table 1: Cytotoxic Activity of Selected Phthalazine Derivatives Against Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 3b | MCF-7 | 0.74 | semanticscholar.org |
| 3c | MCF-7 | 0.88 | semanticscholar.org |
| 3d | MCF-7 | 0.81 | semanticscholar.org |
| 3e | MCF-7 | 0.06 | semanticscholar.org |
| 3e | HepG2 | 0.19 | semanticscholar.org |
| 4a | MCF-7 | 0.16 | semanticscholar.org |
| 4b | MCF-7 | 0.06 | semanticscholar.org |
| 4b | HepG2 | 0.08 | semanticscholar.org |
| 5a | MCF-7 | 0.78 | semanticscholar.org |
| 5b | MCF-7 | 0.11 | semanticscholar.org |
Modulation of Signal Transduction Pathways (e.g., phosphorylation events)
Signal transduction pathways are complex systems that transmit signals from the cell's exterior to its interior, governing fundamental cellular activities. The anticancer effects of phthalazine-related compounds often stem from their ability to modulate these pathways.
One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer. nih.gov Some 4-aminoquinazoline derivatives have been shown to inhibit cell proliferation by suppressing the PI3Kα kinase and subsequently blocking the activation of the PI3K/Akt pathway. nih.gov The balanced targeting of both PI3K and mTOR has been a strategy in the development of some related inhibitors. nih.gov Additionally, other signaling pathways have been identified as targets. For instance, certain phthalazine compounds have been investigated as novel non-kinase inhibitors of the TGFβ pathway. nih.gov
Structure-Activity Relationship (SAR) Derivations for this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For this compound and its analogs, SAR studies help to identify the key structural features required for potency and selectivity.
Impact of Substituent Modifications on Potency and Selectivity
The modification of substituents on the phthalazine scaffold has a profound impact on the biological activity of the resulting analogs. The nature, size, and position of these substituents can alter the compound's potency and selectivity.
A preliminary SAR study on a series of 4-(4-chlorophenyl) phthalazine derivatives highlighted the importance of different 4-substituted anilines and the type of spacer used to connect them to the core structure. semanticscholar.org The introduction of specific substituents can significantly enhance activity. For example, in a related series of PI3K/mTOR inhibitors, the introduction of a trifluoromethyl group at the C4 position of a pyridine ring markedly increased cellular potency and enzymatic targeting. nih.gov These changes can affect both the steric and electronic properties of the molecule, which in turn influences interactions with the target protein. nih.gov The synthesis of various analogs with different substitutions, such as bromo, chloro, or methoxy (B1213986) groups on attached phenyl rings, is a common strategy to explore and optimize these effects. nih.gov
Positional Isomerism and Stereochemical Effects on Biological Activity
The spatial arrangement of atoms and functional groups within a molecule is critical for its interaction with biological targets. Positional isomerism (where substituents are placed at different positions on the core structure) and stereochemistry (the 3D arrangement of atoms) can dramatically affect a compound's efficacy.
While specific SAR data on the positional isomerism of the pyridine ring in this compound is not extensively detailed in the provided literature, the principles are well-established. The position of the nitrogen atom in the pyridine ring (e.g., 2-yl, 3-yl, or 4-yl) would alter the molecule's geometry and electronic distribution, thereby affecting its ability to form key interactions, such as hydrogen bonds, within a protein's binding site. For example, in a series of PI3K inhibitors, the primary amine of a 2-aminopyridine (B139424) moiety was shown to be crucial for forming hydrogen bonds with specific aspartate residues in the enzyme's binding pocket. nih.gov Altering the position of this amine or the pyridine nitrogen would likely disrupt this optimal binding pattern, leading to a loss of potency. Similarly, the introduction of chiral centers would necessitate the evaluation of individual stereoisomers, as it is common for one enantiomer or diastereomer to be significantly more active than the others.
In Vitro Pharmacological Profiling in Mechanistic Models
The in vitro evaluation of this compound and its derivatives has been crucial in elucidating their mechanism of action and pharmacological properties. These studies have primarily centered on target engagement, cellular permeability, and metabolic stability.
Target Engagement Assays
The primary molecular target of the structurally similar compound, Vatalanib (N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine), has been identified as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. medchemexpress.commedchemexpress.eu Vatalanib potently inhibits the tyrosine kinase activity of VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) of 37 nM. medchemexpress.com
Further investigations have demonstrated that Vatalanib also exhibits inhibitory activity against other related tyrosine kinases, albeit with lower potency. These include VEGFR-1, VEGFR-3, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Kit, with IC₅₀ values of 270 nM, 730 nM, and 580 nM for Flk-1 (a VEGFR-2 type receptor), c-Kit, and PDGFRβ, respectively. medchemexpress.com This profile indicates that while Vatalanib is most selective for VEGFR-2, it can be considered a multi-kinase inhibitor. wikipedia.org The inhibitory action on these receptors disrupts the signaling cascades that promote tumor growth and the formation of new blood vessels. drugbank.com
Studies on other N-substituted-4-phenylphthalazin-1-amine derivatives have also shown potent VEGFR-2 inhibitory activity, with some compounds demonstrating IC₅₀ values as low as 0.14 µM, comparable to the established anticancer agent sorafenib. nih.govscispace.com These findings underscore the importance of the phthalazine scaffold in targeting VEGFR-2. nih.gov
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| VEGFR-2/KDR | 37 | medchemexpress.com |
| Flk-1 | 270 | medchemexpress.com |
| PDGFRβ | 580 | medchemexpress.com |
| c-Kit | 730 | medchemexpress.com |
Cellular Permeability Studies
While specific Caco-2 cell permeability assay results for this compound are not extensively detailed in the reviewed literature, the oral activity of its analog, Vatalanib, in numerous preclinical and clinical studies strongly suggests good to moderate cellular permeability. wikipedia.orgnih.govnih.gov The ability of Vatalanib to be administered orally and demonstrate systemic efficacy is indicative of its capacity to be absorbed through the gastrointestinal tract, a process for which cellular permeability is a prerequisite. wikipedia.org The physicochemical properties of phthalazine derivatives, such as their lipophilicity, are critical determinants of their ability to permeate cell membranes. ontosight.ai
Metabolic Stability in Microsomal Preparations (e.g., CYP inhibition)
The metabolic stability of Vatalanib has been investigated in liver microsomes, which contain a host of drug-metabolizing enzymes. nih.govnih.govwuxiapptec.com These studies have revealed that Vatalanib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. nih.gov This extensive metabolism contributes to its relatively short terminal half-life of 4-6 hours. nih.gov
Interestingly, research has also indicated that Vatalanib can induce its own metabolism over time, a phenomenon known as autoinduction. nih.gov This can lead to a time-dependent decrease in the systemic exposure of the drug. nih.gov In vitro studies using human liver slices and hepatocytes have shown that Vatalanib can induce CYP3A4 activity. nih.gov Understanding the metabolic profile and potential for drug-drug interactions through CYP inhibition or induction is a critical aspect of preclinical development. wuxiapptec.comnuvisan.com
| Parameter | Finding | Reference |
|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 | nih.gov |
| Terminal Half-life | 4-6 hours | nih.gov |
| Metabolic Characteristic | Autoinduction of metabolism | nih.gov |
In Vivo Mechanistic and Efficacy Studies in Preclinical Animal Models (Excluding Human Clinical Data)
The promising in vitro profile of Vatalanib prompted its evaluation in various preclinical animal models to understand its in vivo mechanisms and therapeutic efficacy.
Elucidation of Pharmacodynamic Markers
To assess the biological activity of Vatalanib in vivo, researchers have identified and monitored pharmacodynamic markers that reflect the drug's engagement with its target. In a phase I trial in patients with newly diagnosed glioblastoma, plasma levels of collagen IV, a component of the vascular basement membrane, were found to increase significantly with Vatalanib treatment, suggesting a remodeling of the tumor vasculature. nih.gov
Furthermore, in a gastric cancer xenograft model, treatment with Vatalanib in combination with an mTOR inhibitor led to a trend towards lower levels of murine-derived VEGF (mVEGF), indicating an impact on the host's contribution to tumor angiogenesis. nih.gov These biomarkers provide valuable insights into the drug's mechanism of action in a physiological context and can help in guiding dose selection for further studies. nih.gov
Exploration of Biological Effects in Disease Models (e.g., tumor growth inhibition in xenografts)
The antitumor efficacy of Vatalanib has been demonstrated in a variety of preclinical cancer models. In a gastric cancer xenograft nude mouse model, the combination of Vatalanib and the mTOR inhibitor everolimus (B549166) resulted in a significant reduction in tumor size compared to either agent alone. nih.gov This was associated with a trend towards lower vascular density and proliferation within the tumors. nih.gov
In preclinical models of glioma, Vatalanib treatment of C6 glioma cell xenografts led to tumor regression and increased tumor necrosis. nih.gov However, in a separate study using a human glioma model, Vatalanib monotherapy was associated with an increase in tumor volume and permeability when administered to established tumors, highlighting the complexity of anti-angiogenic therapy. nih.gov
Assessment of Target Modulation in Animal Tissues
The investigation of whether a therapeutic candidate successfully engages its intended biological target within a living organism is a critical step in preclinical research. This process, known as target modulation or target engagement assessment, provides essential evidence that the compound is acting on the desired pathway in vivo. This is often accomplished by measuring downstream biomarkers or directly assessing the interaction between the drug and its target in tissue samples from animal models.
Despite the importance of this step, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a notable absence of specific studies detailing the assessment of target modulation in animal tissues for this compound. While the broader class of phthalazine derivatives has been investigated for various therapeutic targets, including poly (ADP-ribose) polymerase (PARP), data on how this compound specifically affects its putative targets in an in vivo setting is not currently available in published research.
Further research, including in vivo pharmacodynamic studies in relevant animal models, would be necessary to elucidate the precise molecular interactions and downstream biological effects of this compound in a complex biological system. Such studies would be instrumental in confirming its mechanism of action and validating its therapeutic potential before advancing to clinical development.
Medicinal Chemistry Optimization Strategies for Phthalazin 1 Amine Scaffolds
Lead Optimization Strategies Guided by SAR and Computational Studies
Lead optimization of the phthalazin-1-amine scaffold is heavily reliant on iterative cycles of design, synthesis, and biological testing, informed by Structure-Activity Relationship (SAR) and computational modeling. The primary goal is to enhance target affinity and selectivity while improving drug-like properties.
For phthalazine (B143731) derivatives, SAR studies have elucidated key structural requirements for activity. For instance, in the development of VEGFR-2 inhibitors based on a 1-substituted-4-phenylphthalazine scaffold, modifications to the aniline (B41778) or phenol (B47542) moieties at the 4-position have been explored. nih.gov The nature of substituents on these rings, whether electron-donating or electron-withdrawing, significantly influences inhibitory activity. nih.gov Similarly, for related heterocyclic systems like pyrimidin-4-yl-1H-imidazole derivatives, SAR studies identified that specific substitutions could yield compounds with potent antiproliferative activities, superior to existing drugs like Sorafenib in some cases. google.com For example, compound 7a from this series emerged as a selective and potent CRAF inhibitor. google.com
Computational studies, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into the binding modes of these ligands with their target proteins. acs.org These studies help rationalize observed SAR and predict the impact of structural modifications. For example, docking studies on phthalazine derivatives targeting VEGFR-2 have helped to understand the interactions within the ATP-binding pocket, guiding the design of more potent inhibitors. nih.gov Computational approaches such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping can predict the chemical reactivity and stability of new analogs, identifying regions prone to electrophilic or nucleophilic attack. acs.org
A common lead optimization strategy involves modifying the linkers and peripheral groups attached to the core scaffold. In one study on benzoxazinones, introducing an amino linker between the core and a pendent aryl group significantly altered the SAR profile compared to the parent compounds, leading to potent progesterone (B1679170) receptor antagonists. nih.gov This highlights that even subtle changes in linker chemistry can have profound effects on biological activity.
| Compound Series | Core Scaffold | Key Modification Area | Observed SAR Finding | Target | Reference |
|---|---|---|---|---|---|
| Phthalazine Derivatives | 4-Phenylphthalazine | Substituents on the 4-phenyl ring | Hydrophobic and electronic nature of substituents impacts potency. | VEGFR-2 | nih.gov |
| Pyrimidinyl-imidazole Derivatives | Pyrimidin-4-yl-1H-imidazole | Substitutions on the imidazole (B134444) and pyrimidine (B1678525) rings | Compound 7a showed potent activity (IC50 = 0.62 µM on A375P cells). | CRAF Kinase | google.com |
| Benzoxazinone Derivatives | Benzoxazin-2-one | Introduction of a 6-arylamino linker | Methyl substitution at the 1-position significantly increased antagonist potency (e.g., compound 12, IC50 = 5.0 nM). | Progesterone Receptor | nih.gov |
Prodrug Design and Evaluation for Enhanced Biological Delivery
Prodrug strategies are employed to overcome pharmaceutical challenges such as poor aqueous solubility, limited permeability, and rapid first-pass metabolism, which can hinder the development of potent amino-containing heterocycles like 4-(pyridin-4-yl)phthalazin-1-amine. najah.edu The primary amino group and the pyridine (B92270) nitrogen on the scaffold are key handles for chemical modification to create bioreversible derivatives.
One established approach for amine-containing drugs is the formation of N-Mannich bases, which can increase lipophilicity and suppress the pKa of the parent amine, leading to a greater fraction of the unionized form at intestinal pH. najah.edu Another strategy involves creating N-acyl or carbamate (B1207046) derivatives. For instance, acyloxyalkyl carbamates have been synthesized for drugs like fluoxetine (B1211875) to enhance absorption and reduce adverse effects. nih.gov These prodrugs are designed to be stable in the gastrointestinal tract and then undergo enzymatic hydrolysis in the plasma to release the active parent drug. nih.gov
For heterocyclic compounds containing a pyridine ring, a particularly relevant strategy is the formation of N-(acyloxyalkyl)pyridinium salts. This approach was successfully used to create water-soluble prodrugs of a potent but poorly soluble pyrrolothiazole platelet-activating factor antagonist. nih.gov The resulting pyridinium (B92312) salts exhibited significantly improved aqueous solubility and were converted to the parent drug by serum esterases. The rate of this conversion could be modulated by altering the acyloxyalkyl group, with the N-(acetyloxymethyl)pyridinium prodrug 11 (ABT-299) advancing to clinical evaluation. nih.gov
Phosphonate and phosphoramidate (B1195095) prodrugs represent another versatile option. frontiersin.orgnih.gov These moieties can be attached to the amine to improve solubility and transport. The "ProTide" technology, for example, involves creating phosphoramidate derivatives that can bypass the need for initial, often inefficient, enzymatic phosphorylation steps required for the activation of many nucleoside analogs. frontiersin.org Amino acid conjugates can also be used to hijack nutrient transporters, such as the human oligopeptide transporter 1 (hPEPT1), to improve oral absorption. nih.govresearchgate.net
| Prodrug Strategy | Target Functional Group | Advantage | Example Moiety/Prodrug | Reference |
|---|---|---|---|---|
| N-(Acyloxyalkyl) Salt | Pyridine Nitrogen | Increases aqueous solubility. | N-(Acetyloxymethyl)pyridinium | nih.gov |
| Acyloxyalkyl Carbamate | Primary/Secondary Amine | Enhances absorption, can be tuned for desired hydrolysis rate. | Pivaloyloxymethyl (POM) Carbamate | nih.gov |
| Phosphoramidate (ProTide) | Primary/Secondary Amine | Improves cell penetration and bypasses kinase-dependency. | Aryloxy Phosphoramidate | frontiersin.org |
| Amino Acid Conjugate | Amine or Carboxyl Group | Utilizes nutrient transporters (e.g., hPEPT1) for active uptake. | L-Valine Ester | nih.govresearchgate.net |
Strategies for Improving Metabolic Stability and Pharmacokinetic Properties (preclinical)
In early drug discovery, establishing good metabolic stability is critical for achieving a desirable pharmacokinetic (PK) profile. nih.govresearchgate.net For aromatic and heterocyclic scaffolds like this compound, oxidative metabolism by cytochrome P450 (CYP) enzymes is a primary route of clearance. acs.org Preclinical assessment of metabolic stability is typically performed using in vitro models such as liver microsomes or S9 fractions. acs.org
Several strategies are employed to mitigate metabolic liabilities identified in these assays:
Metabolic Soft Spot Blocking: Once a metabolically labile position ("soft spot") is identified, it can be blocked with a group that is resistant to metabolism. A common approach is the replacement of a hydrogen atom with deuterium (B1214612) or a halogen (e.g., fluorine). The stronger carbon-deuterium bond can slow the rate of CYP-mediated bond cleavage, an effect known as the kinetic isotope effect. researchgate.net
Scaffold Hopping and Ring Modification: Replacing a metabolically susceptible ring system with a more stable one can dramatically improve PK properties. For instance, replacing an electron-rich phenyl ring with a more electron-deficient and less easily oxidized pyridyl or pyrimidyl ring is a common tactic to enhance metabolic stability. In one case, swapping an unsubstituted phenyl ring for a 2-pyridyl group significantly increased the metabolic half-life of a series of hepatitis C virus inhibitors.
| Strategy | Mechanism | Example Application | Reference |
|---|---|---|---|
| Deuteration | Kinetic Isotope Effect slows C-H bond cleavage by CYPs. | Replacement of metabolically labile hydrogens with deuterium. | researchgate.net |
| Halogenation | Blocks site of oxidation and alters electronic properties. | Introduction of fluorine atoms on aromatic rings. | |
| Heterocycle Replacement | Reduces electron density of aromatic rings, making them less prone to oxidation. | Replacing a phenyl ring with a pyridyl ring. | |
| Structural Constraint | Reduces flexibility, potentially preventing optimal binding to metabolic enzymes. | Cyclization or changing ring size in the lead compound. | frontiersin.orgresearchgate.net |
Bioisosteric Replacements in the this compound Core
Bioisosteric replacement is a cornerstone of medicinal chemistry used to fine-tune physicochemical properties, improve potency, reduce toxicity, and enhance metabolic stability without drastically altering the conformation required for biological activity. The this compound core offers several positions where this strategy can be applied.
Pyridine Ring Bioisosteres: The pyridine ring is a key hydrogen bond acceptor. A common bioisosteric replacement is a benzonitrile (B105546) group, which can mimic the hydrogen-bonding properties and polarity of pyridine. This substitution can be valuable if the pyridine nitrogen is a site of unwanted metabolism (e.g., N-oxidation). Another potential replacement is the pyridine-N-oxide itself, or more advanced isosteres like 2-difluoromethylpyridine, which has been shown to successfully mimic pyridine-N-oxide in quorum sensing inhibitors, sometimes with enhanced activity.
Phthalazine Ring Bioisosteres: The phthalazine core can be replaced with other bicyclic heteroaromatic systems to explore new interactions with the target or to modulate properties like solubility and metabolic stability. Potential replacements could include quinazolines, cinnolines, or pyrazolo[3,4-d]pyrimidines, which have been explored as scaffolds for kinase inhibitors. nih.gov
Amine Linker Bioisosteres: The exocyclic amine group is crucial for the "-amine" designation of the scaffold. While direct replacement is less common, its properties can be modulated. For example, converting the amine to a more metabolically stable secondary amine or incorporating it into a new heterocyclic ring are viable strategies.
Classical and Non-Classical Replacements: Classical bioisosteres involve exchanging atoms or groups with similar valency (e.g., -NH- for -O- or -S-). Non-classical bioisosteres involve replacing functional groups with others that retain similar biological activity but may have different electronic or steric properties. For example, replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) has been reported to increase polarity and reduce metabolic degradation.
These replacements allow for extensive exploration of the chemical space around the core pharmacophore, enabling the optimization of multiple drug properties simultaneously.
Development of Multi-Targeting Ligands Based on the Phthalazine Scaffold
The concept of "one molecule, multiple targets" has gained significant traction as a strategy to combat complex diseases like cancer, where pathway redundancy and resistance mechanisms are common. najah.edu The phthalazine scaffold is considered a "privileged" structure because it can be adapted to bind to a variety of biological targets, making it an excellent starting point for the design of multi-targeting ligands. najah.edu
Phthalazine derivatives have been developed as inhibitors of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as VEGFR, EGFR, and others. nih.govnajah.edu For example, some phthalazine-based compounds have been designed as dual inhibitors of EGFR and VEGFR-2, which could offer a more comprehensive blockade of tumor growth signaling than a highly selective agent. nih.gov The drug Vatalanib, for instance, is a phthalazine derivative that inhibits multiple VEGF receptors. nih.gov
The development of multi-targeting agents often involves molecular hybridization, where pharmacophores from two different drugs are combined into a single molecule. The phthalazine core can serve as the central scaffold onto which different pharmacophoric elements are attached. For example, researchers have linked phthalazine moieties with other heterocyclic systems known for specific biological activities, such as 1,3,4-oxadiazole-thione or 1,2,4-triazole-thione, to create novel anticancer agents. najah.edu
Computational methods are invaluable in the rational design of such multi-target ligands. acs.org Docking studies can be performed across multiple target proteins to identify compounds that are predicted to have favorable binding energies with each, guiding the selection of candidates for synthesis and testing. The ultimate goal is to create a single chemical entity with a carefully balanced activity profile against two or more disease-relevant targets, potentially leading to synergistic efficacy and a lower likelihood of drug resistance. najah.edu
Emerging Research Applications and Future Directions for 4 Pyridin 4 Yl Phthalazin 1 Amine
Development as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and understand biological pathways and processes. 4-(Pyridin-4-yl)phthalazin-1-amine and its analogs have the potential to be developed into valuable chemical probes. Their utility stems from their ability to interact with specific biological targets, thereby allowing researchers to dissect complex cellular signaling cascades.
For instance, derivatives of the phthalazine (B143731) scaffold have been shown to interact with key enzymes involved in signaling pathways, such as vascular endothelial growth factor receptors (VEGFR-2). nih.gov By modifying the core structure of this compound, researchers can systematically probe the structure-activity relationships that govern its binding to specific proteins. This information is crucial for understanding the roles of these proteins in both normal physiology and disease states.
Potential as a Preclinical Tool Compound in Drug Discovery Research
In the early stages of drug discovery, tool compounds are essential for validating new drug targets and for initial proof-of-concept studies. This compound serves as a promising starting point for the development of such preclinical tools. Its known interactions with certain biological targets can be optimized to create highly potent and selective molecules.
A notable example is the development of Vatalanib, a phthalazine derivative that acts as an oral antiangiogenic agent by inhibiting all vascular endothelial growth factor receptors. nih.gov This demonstrates the potential of the phthalazine scaffold in generating compounds with therapeutic relevance. Further research into this compound could lead to the discovery of novel tool compounds for a variety of other targets.
Exploration of Novel Therapeutic Areas Beyond Oncology
While the phthalazine scaffold has shown promise in oncology, its therapeutic potential is not limited to cancer. Researchers are actively exploring its application in other disease areas, including neurodegenerative disorders and inflammation.
Neuroinflammation is a key feature of many neurodegenerative diseases, and targeting inflammatory pathways in the central nervous system is a promising therapeutic strategy. nih.govnih.gov The anti-inflammatory properties of certain phytochemicals, which often contain heterocyclic structures similar to phthalazine, suggest that this compound derivatives could be developed as novel treatments for these conditions. nih.gov The ability of a compound to cross the blood-brain barrier is a critical factor for treating central nervous system disorders. nih.gov
The role of enzymes in the pathology of neurological disorders is well-established, and targeting these enzymes is a key area of research. mdpi.com The development of small molecule inhibitors, such as those based on the phthalazine scaffold, could offer new therapeutic options for patients with conditions like Alzheimer's and Parkinson's disease. mdpi.commdpi.com
Integration into Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Screens
Modern drug discovery often employs high-throughput screening techniques like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) screening to identify new lead compounds. nih.govnih.gov The relatively simple structure of this compound makes it an ideal candidate for inclusion in these screening libraries.
In FBDD, small molecular fragments are screened for their ability to bind to a target protein. nih.gov Hits from these screens are then optimized and grown into more potent lead compounds. nih.gov The phthalazine and pyridine (B92270) moieties of this compound represent valuable fragments that could be incorporated into FBDD libraries.
DEL technology allows for the screening of vast libraries of compounds, each tagged with a unique DNA barcode. nih.govchemrxiv.org This powerful technique has been successful in identifying novel inhibitors for challenging targets. nih.gov The chemical tractability of the phthalazine scaffold makes it suitable for the synthesis of large and diverse DELs, increasing the probability of discovering new and potent binders to therapeutic targets.
Unexplored Chemical Space and Synthetic Challenges for Phthalazin-1-amine Derivatives
Despite the promising biological activities of phthalazine derivatives, there remains a vast and largely unexplored chemical space around this scaffold. sciforum.net The synthesis of novel derivatives presents both opportunities and challenges for medicinal chemists.
The functionalization of the phthalazine core at different positions can lead to compounds with distinct biological profiles. nih.govnih.gov For example, the introduction of different substituents on the amine group or the pyridine ring can modulate the compound's potency, selectivity, and pharmacokinetic properties.
However, the synthesis of these novel derivatives can be challenging. sciforum.net Developing efficient and versatile synthetic routes to access a wide range of analogs is a key area of ongoing research. Overcoming these synthetic hurdles will be crucial for fully exploring the therapeutic potential of the phthalazin-1-amine scaffold.
Future Methodological Advancements in Characterization and Biological Assessment
As new this compound derivatives are synthesized, advanced analytical and biological assessment methods will be required to fully characterize them.
Table 1: Key Research Areas and Methodological Advancements
| Research Area | Methodological Advancements |
|---|---|
| Target Identification and Validation | - Chemoproteomics- Thermal shift assays- High-content imaging |
| In Vitro Biological Profiling | - Automated patch-clamp for ion channel screening- Cell-based assays in 3D culture models- High-throughput ADME-Tox assays |
| In Vivo Efficacy and PK/PD Studies | - Advanced animal models of disease- In vivo imaging techniques (e.g., PET, MRI)- Microsampling for pharmacokinetic analysis |
| Structural Biology | - Cryo-electron microscopy (Cryo-EM)- X-ray crystallography of ligand-protein complexes |
These advanced methodologies will provide a deeper understanding of the mechanism of action of new compounds and will be instrumental in guiding their development from initial hits to clinical candidates.
Q & A
Q. Basic Research Focus
- 1H/13C-NMR : Assign peaks to confirm aromatic proton environments (e.g., pyridinyl vs. phthalazinyl protons) and amine functionality .
- Mass Spectrometry (MS) : Use ESI+ mode to identify molecular ion peaks (e.g., m/z 238 [M+H]+ observed in piperazine derivatives) and fragmentation patterns .
- HPLC-PDA : Monitor purity (>95%) with reverse-phase columns (C18) and UV detection at 254 nm .
How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
Q. Advanced Research Focus
- Theoretical Framework Alignment : Link hypotheses to receptor-binding theories (e.g., kinase inhibition or GPCR modulation) to guide assay selection .
- In Vitro/In Vivo Models : Use knockout cell lines or isotopic labeling (e.g., 3H/14C) to trace metabolic pathways .
- Multi-Omics Integration : Combine transcriptomic data (RNA-seq) with proteomic profiling to identify downstream targets .
What are the key considerations for purifying this compound derivatives with high hydrophilicity?
Q. Basic Research Focus
- Solvent Systems : Employ polar solvents (e.g., methanol:water) in column chromatography to improve resolution .
- Crystallization Additives : Use co-solvents like DMSO or PEG to enhance crystal formation in aqueous environments .
- Lyophilization : Freeze-drying aqueous fractions to recover hygroscopic compounds without decomposition .
How can computational models be integrated with experimental data to predict the physicochemical properties of this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., AMBER) and solvation models .
- QSAR Modeling : Train algorithms on datasets of analogous compounds to forecast bioavailability or toxicity .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
What strategies mitigate instability of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- pH Buffering : Stabilize amine groups using phosphate buffers (pH 6–8) to prevent protonation-driven degradation .
- Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds and optimize storage conditions (e.g., −20°C under argon) .
- Protective Group Chemistry : Introduce temporary substituents (e.g., Boc groups) during synthesis to enhance intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
